molecular formula C12H24N2O4S B13007516 tert-Butyl(1-((1,1-dioxidothietan-3-yl)amino)-2-methylpropan-2-yl)carbamate

tert-Butyl(1-((1,1-dioxidothietan-3-yl)amino)-2-methylpropan-2-yl)carbamate

Cat. No.: B13007516
M. Wt: 292.40 g/mol
InChI Key: LNWRJGWGCYESNM-UHFFFAOYSA-N
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Description

tert-Butyl(1-((1,1-dioxidothietan-3-yl)amino)-2-methylpropan-2-yl)carbamate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a tert-butyl group, a dioxidothietan ring, and a carbamate functional group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of tert-Butyl(1-((1,1-dioxidothietan-3-yl)amino)-2-methylpropan-2-yl)carbamate involves several steps, typically starting with the preparation of the dioxidothietan ring. This ring can be synthesized through the oxidation of a thietan derivative using oxidizing agents such as hydrogen peroxide or peracids. The resulting dioxidothietan intermediate is then reacted with tert-butyl isocyanate and a suitable amine to form the final carbamate compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

tert-Butyl(1-((1,1-dioxidothietan-3-yl)amino)-2-methylpropan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The dioxidothietan ring can be further oxidized to form sulfone derivatives.

    Reduction: Reduction of the carbamate group can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the carbamate group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl(1-((1,1-dioxidothietan-3-yl)amino)-2-methylpropan-2-yl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-Butyl(1-((1,1-dioxidothietan-3-yl)amino)-2-methylpropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxidothietan ring and carbamate group are key structural features that enable the compound to bind to these targets and modulate their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

tert-Butyl(1-((1,1-dioxidothietan-3-yl)amino)-2-methylpropan-2-yl)carbamate can be compared with other similar compounds, such as:

    This compound: Similar in structure but with different substituents on the dioxidothietan ring.

    This compound: Contains a different functional group, such as an ester or amide, instead of the carbamate group. The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H24N2O4S

Molecular Weight

292.40 g/mol

IUPAC Name

tert-butyl N-[1-[(1,1-dioxothietan-3-yl)amino]-2-methylpropan-2-yl]carbamate

InChI

InChI=1S/C12H24N2O4S/c1-11(2,3)18-10(15)14-12(4,5)8-13-9-6-19(16,17)7-9/h9,13H,6-8H2,1-5H3,(H,14,15)

InChI Key

LNWRJGWGCYESNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)CNC1CS(=O)(=O)C1

Origin of Product

United States

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